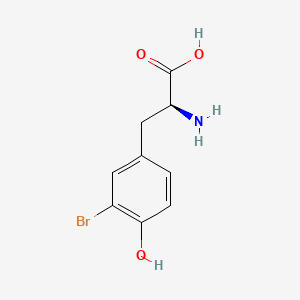![molecular formula C26H22N4O2S2 B2940498 1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 315709-07-0](/img/structure/B2940498.png)
1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine, also known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPTP belongs to the class of piperazine-containing compounds and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Atypical Antipsychotic Agents : Compounds synthesized from (piperazin-1-yl-phenyl)-arylsulfonamides, structurally related to the queried compound, have shown high affinities for serotonin (5-HT) receptors, notably 5-HT(2C) and 5-HT(6). These compounds exhibit significant antagonistic activity, highlighting their potential as novel atypical antipsychotic agents (Park et al., 2010).
5-HT(6) Serotonin Receptor Ligands : Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, similar in structure to the queried compound, have been identified with high binding affinities for the 5-HT(6) receptor. This discovery suggests their potential utility in modulating serotonin receptors, which could be relevant for conditions associated with serotonin dysregulation (Park et al., 2011).
Analytical Methodologies
- Fluorescence Detection in HPLC : A method for determining non-peptide oxytocin receptor antagonists in human plasma involved automated pre-column chemical derivatization of the primary amino group of drugs with structural similarities to the queried compound. This technique highlights the compound's relevance in enhancing analytical methodologies for bioactive molecules (Kline et al., 1999).
Therapeutic Research
Anticancer Activity : Phenylaminosulfanyl-1,4‐naphthoquinone derivatives, structurally similar to the queried compound, have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induce apoptosis and cell cycle arrest, presenting a promising avenue for anticancer research (Ravichandiran et al., 2019).
Neurite Outgrowth Potentiation : The microwave-assisted synthesis of compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide has shown the ability to enhance nerve growth factor-induced neurite outgrowths. This suggests potential applications in neurodegenerative disease research or therapies aimed at promoting neural regeneration (Williams et al., 2010).
Propiedades
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-34(32,22-11-10-19-6-4-5-9-21(19)16-22)30-14-12-29(13-15-30)25-23-17-24(20-7-2-1-3-8-20)33-26(23)28-18-27-25/h1-11,16-18H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSBAJLADBZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)



![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)

